molecular formula C9H8FN3S B13685149 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13685149
M. Wt: 209.25 g/mol
InChI Key: IHBXNIPIBRRCTH-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the second position and a fluoromethylphenyl group at the fifth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-3-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The amino group and the fluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-chloro-3-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-iodo-3-methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C9H8FN3S

Molecular Weight

209.25 g/mol

IUPAC Name

5-(2-fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

IHBXNIPIBRRCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)F

Origin of Product

United States

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